

Investigating c-MET Signaling: A Technical Guide Using a Representative Inhibitor

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Compound of Interest

Compound Name: *c-Met-IN-18*

Cat. No.: *B15575265*

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A comprehensive search for "**c-Met-IN-18**" did not yield specific information on this particular compound. It is possible that this is a non-standard or internal designation. Therefore, this guide will utilize a well-characterized and clinically relevant small molecule c-MET inhibitor, Crizotinib, as a representative tool to explore the investigation of c-MET signaling. The principles and methodologies described herein are broadly applicable to the study of other selective c-MET tyrosine kinase inhibitors.

Introduction to c-MET Signaling

The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in embryonic development, wound healing, and organ morphogenesis.[1] Upon binding its only known ligand, hepatocyte growth factor (HGF), c-MET undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways.[2][3] These pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, regulate essential cellular processes such as proliferation, survival, motility, and invasion.[2][4][5]

Dysregulation of c-MET signaling, through mechanisms like gene amplification, mutation, or protein overexpression, is implicated in the development and progression of numerous cancers.[5][6][7] This aberrant signaling can drive tumor growth, angiogenesis, and metastasis, making c-MET an attractive target for therapeutic intervention.[5][6]

Crizotinib: A Representative c-MET Inhibitor

Crizotinib is a potent, orally bioavailable small-molecule inhibitor of c-MET, as well as anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[8] It functions as an ATP-competitive inhibitor, binding to the kinase domain of c-MET and preventing its phosphorylation and subsequent activation of downstream signaling.[7][9] Crizotinib has received regulatory approval for the treatment of certain types of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements and is a valuable tool for preclinical investigation of c-MET signaling.[7]

Quantitative Data on Crizotinib Activity

The following tables summarize key quantitative data for Crizotinib, providing insights into its potency and selectivity.

Parameter	Value	Assay Type	Reference
c-MET IC50	11 nM	Cell-based Assay	[8]
ALK IC50	24 nM	Cell-based Assay	[8]
ROS1 Ki	<0.025 nM	Cell-free Assay	[8]

Table 1: Inhibitory Potency of Crizotinib

Kinase Target	IC50 (nM)
c-MET	1.3
VEGFR2	0.035
Ret	4
Kit	4.6
AXL	7
Tie2	14.3
Flt-1	12
Flt-3	11.3
Flt-4	6

Table 2: Kinase Selectivity Profile of Cabozantinib (a related c-MET inhibitor for comparison)[8]

Experimental Protocols for Investigating c-MET Signaling with Crizotinib

Detailed methodologies for key experiments are provided below to guide researchers in their investigation of c-MET signaling.

Western Blot Analysis of c-MET Phosphorylation and Downstream Signaling

This protocol is designed to assess the effect of Crizotinib on the phosphorylation of c-MET and key downstream signaling proteins.

Methodology:

- **Cell Culture and Treatment:** Plate c-MET-expressing cancer cells (e.g., MKN-45, SNU-5) at a suitable density and allow them to adhere overnight. The following day, starve the cells in serum-free media for 4-6 hours. Pre-treat the cells with various concentrations of Crizotinib

(e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Stimulate the cells with HGF (50 ng/mL) for 15 minutes.

- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-MET (Tyr1234/1235), total c-MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
- **Detection:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of Crizotinib on the enzymatic activity of the c-MET kinase domain.

Methodology:

- **Reaction Setup:** In a 96-well plate, combine recombinant human c-MET kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
- **Inhibitor Addition:** Add varying concentrations of Crizotinib to the reaction wells. Include a no-inhibitor control and a no-enzyme control.

- **Kinase Reaction:** Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
- **Detection:** Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric assay (e.g., ELISA-based with an anti-phosphotyrosine antibody) or a radiometric assay (using [γ -³²P]ATP).
- **Data Analysis:** Calculate the percentage of inhibition for each Crizotinib concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

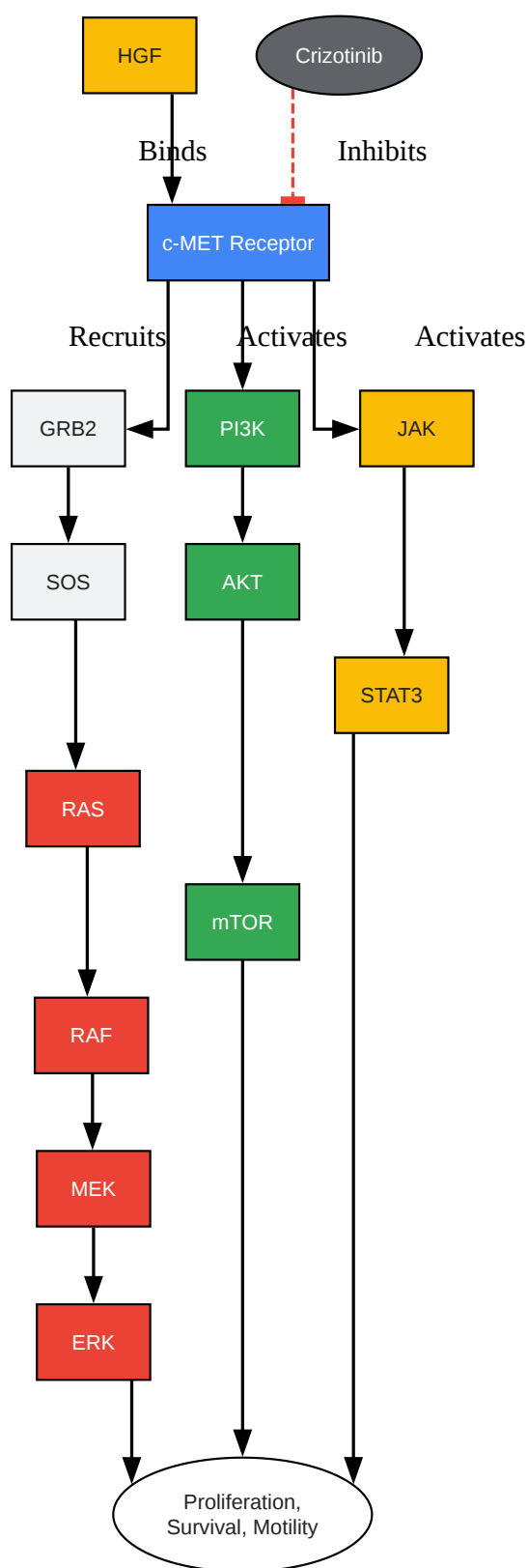
This assay evaluates the effect of Crizotinib on the viability and proliferation of c-MET-dependent cancer cells.

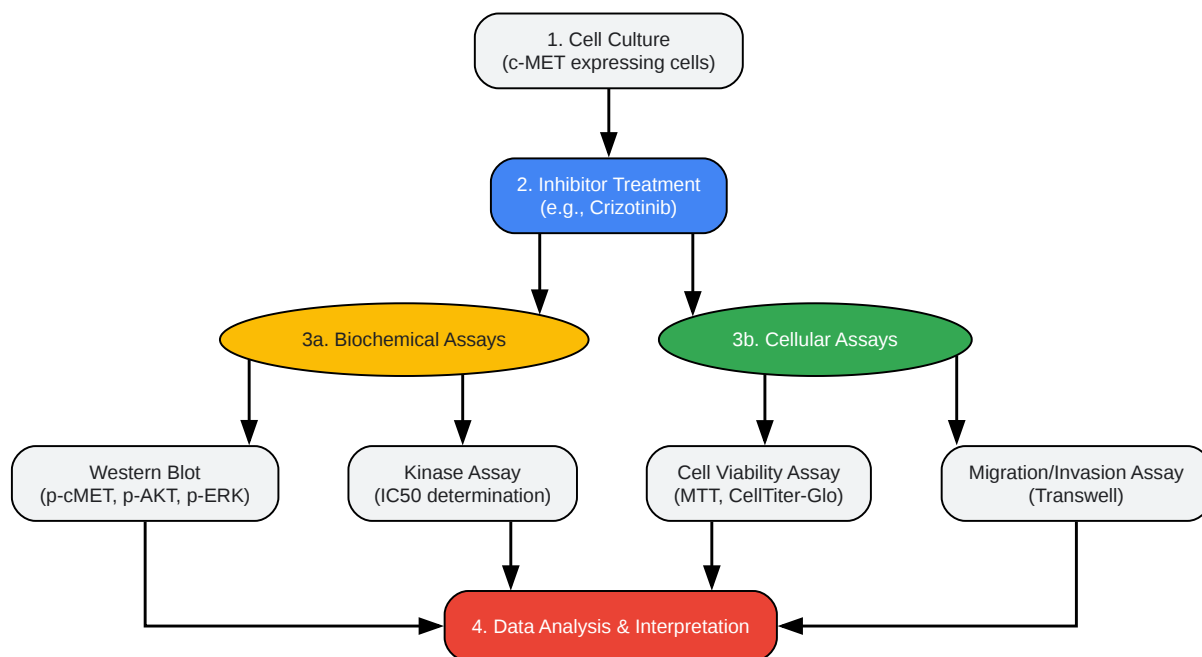
Methodology:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- **Drug Treatment:** Treat the cells with a serial dilution of Crizotinib for a specified duration (e.g., 72 hours).
- **Viability Assessment:** Measure cell viability using a suitable assay, such as:
 - **MTT Assay:** Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
 - **CellTiter-Glo® Luminescent Cell Viability Assay:** Add the reagent directly to the wells, and measure the luminescent signal, which is proportional to the amount of ATP present.
- **Data Analysis:** Normalize the results to the vehicle-treated control cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the log of the Crizotinib concentration.

Visualizing c-MET Signaling and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the c-MET signaling pathway and a typical experimental workflow for inhibitor testing.





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